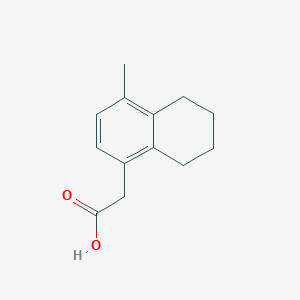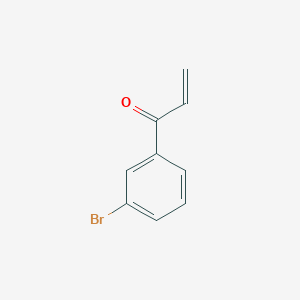
1-(3-Bromophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)prop-2-en-1-one is an organic compound belonging to the chalcone family. Chalcones are characterized by their α, β-unsaturated carbonyl system, which consists of two aromatic rings connected by a three-carbon bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-bromobenzaldehyde with acetophenone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solution and stirred for several hours at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Purification is often achieved through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl group to saturated alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted aromatic compounds
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific mechanical and optical properties
Mécanisme D'action
The mechanism by which 1-(3-Bromophenyl)prop-2-en-1-one exerts its effects involves the inhibition of key enzymes such as monoamine oxidase and acetylcholinesterase. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, preventing their normal function. This action is particularly relevant in the context of neuroprotection, where the compound helps to mitigate oxidative stress and neuronal degeneration .
Comparaison Avec Des Composés Similaires
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
- (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one .
Uniqueness: 1-(3-Bromophenyl)prop-2-en-1-one stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties. Its ability to inhibit both monoamine oxidase and acetylcholinesterase makes it a dual-acting compound with significant potential in neuroprotective therapies .
Propriétés
IUPAC Name |
1-(3-bromophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRILSVOMBCDBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
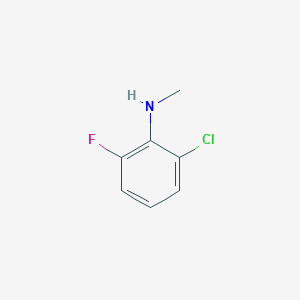
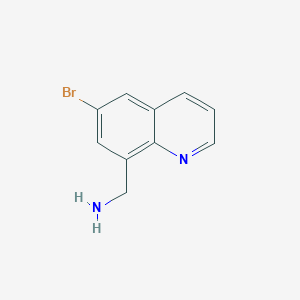
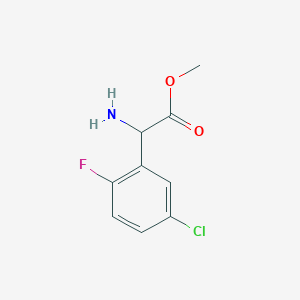

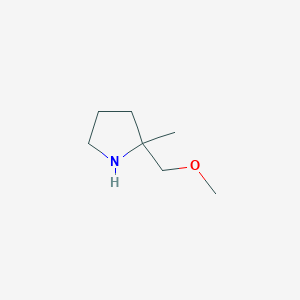
![3-(2-aminoethoxy)-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13550474.png)
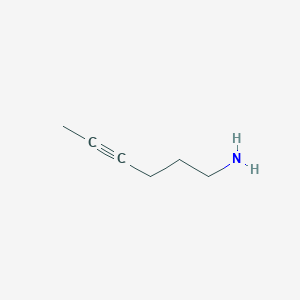
![2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13550496.png)

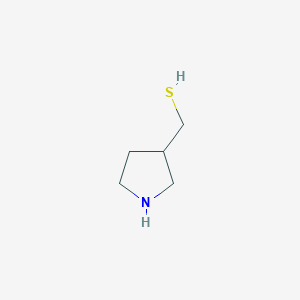

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-fluorophenyl)aceticacid](/img/structure/B13550502.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B13550503.png)
